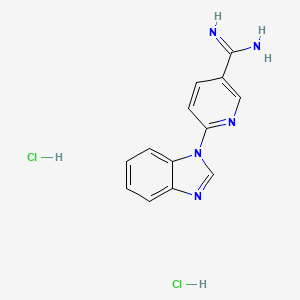

6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboximidamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

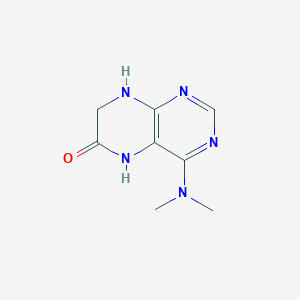

The compound "6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboximidamide dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the nature of similar compounds. Heterocyclic compounds like those mentioned in the papers are of significant interest due to their diverse applications in pharmaceuticals, materials science, and as catalysts in chemical reactions .

Synthesis Analysis

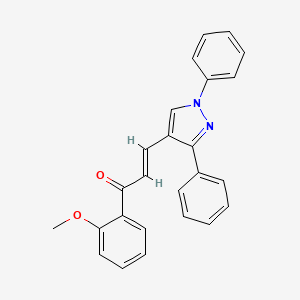

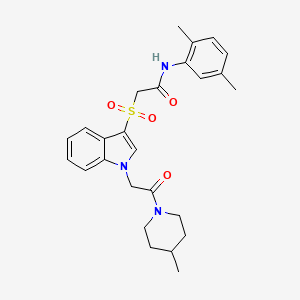

The synthesis of heterocyclic compounds often involves multicomponent reactions, as seen in the one-pot synthesis of pyrido[1,2-a]benzimidazole derivatives . Similarly, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine lead to the formation of a 3H-imidazo[4,5-b]pyridine derivative . These methods suggest that the synthesis of "6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboximidamide dihydrochloride" could also involve multistep reactions with careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically characterized using spectroscopic methods and X-ray crystallography . For instance, the structure of a novel pyridine-containing compound was determined using X-ray diffraction and further analyzed using density functional theory (DFT) . These techniques would likely be applicable in analyzing the molecular structure of "6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboximidamide dihydrochloride" to confirm its geometry and electronic properties.

Chemical Reactions Analysis

The papers describe various chemical reactions involving heterocyclic compounds. For example, Ru(II) complexes with benzimidazole-pyridine ligands can catalyze the dehydrogenation of primary alcohols to carboxylic acids . Additionally, dichromate salts of benzimidazole derivatives are reported to be selective oxidants for alcohols . These findings suggest that "6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboximidamide dihydrochloride" may also participate in or catalyze similar chemical transformations.

Physical and Chemical Properties Analysis

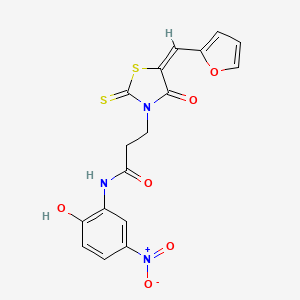

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. Polyimides derived from pyridine-containing monomers exhibit good solubility, thermal stability, and mechanical properties . The electronic properties such as molecular electrostatic potential and frontier molecular orbitals of a pyridine derivative were investigated theoretically, indicating the potential for non-linear optical applications . These studies provide a framework for predicting the properties of "6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboximidamide dihydrochloride", which may include solubility, thermal behavior, and electronic characteristics relevant to its applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

A review focusing on the chemistry of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine highlighted their fascinating variability in properties and potential applications. The review covers the synthesis, properties, and various forms of these compounds, suggesting areas for future research and potential applications in various fields, including biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Biological and Spectroscopic Studies

Various studies explored the biological and spectroscopic properties of similar compounds. For instance, the synthesis and analysis of pyridine derivatives, including benzimidazol-2-yl variants, showed promise in biological applications like antimicrobial and antifungal activities (Patel & Agravat, 2007). Another study on 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives revealed valuable insights into their structure and properties through spectroscopic techniques (Hranjec, Pavlović, Marinović, & Karminski-Zamola, 2008).

Metal Complexes and Catalysis

Research has also been conducted on metal complexes involving benzimidazole-pyridine ligands. For instance, Ru(II) complexes bearing 2,6-bis(benzimidazole-2-yl)pyridine ligands were found to be effective catalysts for the dehydrogenation of primary alcohols to carboxylic acids, showcasing their potential in chemical synthesis and catalysis (Dai, Luo, Meng, Li, Zhang, & Peng, 2017).

Cancer Research

A study presented at the AACR 102nd Annual Meeting highlighted the synthesis of compounds containing pharmacophores of benzimidazole and evaluated their potential as anticancer agents (Farah, Gangapuram, Mateeva, Mochona, Ardley, & Redda, 2011).

Advanced Material Properties

In the realm of materials science, compounds like 1,8-Naphthalimide linked to benzoic acid chloride and further connected to pyridine showed luminescent properties and formed nano-aggregates with enhanced emission, suggesting applications in advanced materials (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Wirkmechanismus

Action Environment

The action, efficacy, and stability of 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboximidamide dihydrochloride can be influenced by various environmental factors . These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.

Eigenschaften

IUPAC Name |

6-(benzimidazol-1-yl)pyridine-3-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5.2ClH/c14-13(15)9-5-6-12(16-7-9)18-8-17-10-3-1-2-4-11(10)18;;/h1-8H,(H3,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYMWMDOPYNPRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)C(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboximidamide dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3009681.png)

![N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B3009683.png)

![8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride](/img/structure/B3009692.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B3009693.png)

![5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3009697.png)